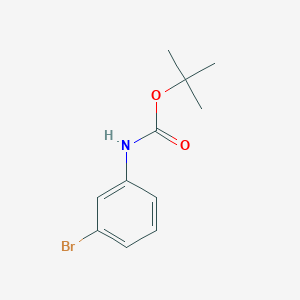
Methyl 2,3,4-trifluorobenzoate
Descripción general
Descripción
Methyl 2,3,4-trifluorobenzoate is a chemical compound that is part of the broader class of halogenated benzoates, which are known for their diverse applications in organic synthesis and materials science. The compound is characterized by the presence of three fluorine atoms on the benzene ring, which significantly influences its reactivity and physical properties.
Synthesis Analysis
The synthesis of related trifluoromethyl compounds has been demonstrated in various studies. For instance, the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid, a compound closely related to methyl 2,3,4-trifluorobenzoate, was achieved from methyl 2,3,4,5-tetrafluorobenzoate through a multi-step process, which included halogenation and functional group transformations . Additionally, bismuth compounds with trifluorobenzoate ligands have been synthesized by reacting triphenylbismuth with trifluorobenzoic acids, showcasing the versatility of trifluorobenzoates in coordination chemistry .
Molecular Structure Analysis
The molecular structure of trifluorobenzoate derivatives has been elucidated using various spectroscopic techniques. For example, the structure of 4-chloro-2,3,5-trifluorobenzoic acid was established by FTIR, NMR, MS, and elemental analysis, which are essential tools for determining the arrangement of atoms within a molecule . The coordination chemistry of bismuth trifluorobenzoates revealed different coordination numbers and bonding distances, indicating the influence of the trifluorobenzoate ligands on the geometry of the metal center .
Chemical Reactions Analysis
Trifluorobenzoate derivatives participate in a variety of chemical reactions. S-methyl thiobenzoate, when reacted with methyl triflate, yielded benzoic trifluoromethanesulfonic anhydride, a compound that can act as a powerful benzoylating agent for different substrates such as arenes and alcohols . This reactivity is indicative of the potential of methyl 2,3,4-trifluorobenzoate to engage in similar electrophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluorobenzoate derivatives are influenced by the presence of fluorine atoms. The electron-withdrawing nature of fluorine affects the acidity, reactivity, and stability of these compounds. For instance, the synthesis of heterocyclic compounds from bis-trifluoromethyl precursors demonstrated the impact of fluorine on the spectroscopic properties and crystalline structure, including short intermolecular F–F contacts . These properties are crucial for understanding the behavior of methyl 2,3,4-trifluorobenzoate in various chemical environments.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Methyl 2,3,4-trifluorobenzoate is utilized in the synthesis of various chemical compounds. For instance, a study demonstrated its use in synthesizing 4-chloro-2,3,5-trifluorobenzoic acid through a multi-step process, highlighting its role in creating complex chemical structures (Yu et al., 2015). Additionally, its derivatives are employed in reactions involving sulfur tetrafluoride in anhydrous hydrogen fluoride solution, showcasing its versatility in chemical reactions (Gaidarzhy et al., 2020).
Pharmaceutical and Material Science
- In the pharmaceutical industry and material science, methyl 2,3,4-trifluorobenzoate-related compounds, like 2,4,5-trifluorobenzoic acid, are significant. A study emphasized the importance of 2,4,5-trifluorobenzoic acid as a synthetic intermediate, derived from an aryl-Grignard reagent reaction with CO2 (Deng et al., 2015).
Liquid Crystalline Phase and Supramolecular Dendrimers
- Methyl 3,4,5-trihydroxybenzoate, a related compound, plays a role in the development of novel supramolecular dendrimers. These dendrimers self-organize in unique thermotropic cubic liquid-crystalline phases, which are essential in material sciences for various applications (Balagurusamy et al., 1997).
Agricultural Applications
- Derivatives of methyl 2,3,4-trifluorobenzoate, such as methyl 2-[[[[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino]carbonyl]amino]sulfonyl]-3-methylbenzoate, are utilized in agriculture as herbicides. This illustrates the compound's role in developing agricultural chemicals that manage plant growth and health (Mereiter, 2011).
Propiedades
IUPAC Name |
methyl 2,3,4-trifluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPAOEXOUXURFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3,4-trifluorobenzoate | |
CAS RN |
773873-68-0 | |
| Record name | methyl 2,3,4-trifluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)









![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)


![4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1271408.png)